molecular formula C12H14N4OS B1335652 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 94971-19-4

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1335652
CAS No.: 94971-19-4
M. Wt: 262.33 g/mol
InChI Key: AEYRHYLWEZZOQB-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 94971-19-4 ) is a high-purity chemical compound supplied for professional research and industrial applications. This bioactive small molecule features a 1,2,4-triazole core substituted with a morpholine ring and a thiol group, yielding the molecular formula C12H14N4OS and a molecular weight of 262.33 g/mol . Compounds within the 1,2,4-triazole and morpholine families are of significant research interest due to their diverse biological activities . Specifically, morpholine derivatives containing an azole nucleus have been investigated for their potent antimicrobial and antiurease properties . The morpholine moiety is a recognized pharmacophore present in several therapeutically important drugs, while the 1,2,4-triazole ring is a privileged structure in medicinal chemistry known for its safety profile and high therapeutic index . This combination makes this compound a valuable scaffold in the development of new antimicrobial agents, particularly against multidrug-resistant pathogens, and as a candidate for enzyme inhibition studies . This product is intended for Research Use Only. It is strictly for use in professional manufacturing, research laboratories, and industrial settings. It is not intended for diagnostic or therapeutic use in humans or animals, nor for consumer use .

Properties

IUPAC Name

3-morpholin-4-yl-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c18-12-14-13-11(15-6-8-17-9-7-15)16(12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYRHYLWEZZOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407090
Record name 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94971-19-4
Record name 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Potassium Hydrazinecarbodithioate Intermediate

  • Starting materials: Phenyl hydrazine or phenyl hydrazide derivatives.
  • Reaction: The aryl hydrazide is reacted with carbon disulfide in the presence of alcoholic potassium hydroxide (KOH) solution.
  • Conditions: The reaction is typically carried out in ethanol or methanol under reflux.
  • Product: Potassium hydrazinecarbodithioate salt is formed as an intermediate.

Example data from literature:

Step Reagents & Conditions Yield (%) Notes
Formation of potassium salt Phenyl hydrazide + CS2 + KOH in ethanol, reflux ~67% Isolated as dried potassium salt without further purification

Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reaction: The potassium hydrazinecarbodithioate salt is treated with hydrazine hydrate.
  • Conditions: Reflux in aqueous medium until hydrogen sulfide evolution ceases.
  • Workup: Acidification with hydrochloric acid precipitates the triazole-thiol compound.
  • Purification: Recrystallization from ethanol.
Step Reagents & Conditions Yield (%) Melting Point (°C) Notes
Cyclization Potassium salt + hydrazine hydrate, reflux, acidify with HCl ~65% 198-200 White powder obtained, confirmed by spectral methods

Reaction Conditions and Optimization

  • Solvent choice: Polar protic solvents like ethanol or methanol are preferred for solubility and reaction efficiency.
  • Temperature: Reflux temperatures (~78°C for ethanol) are standard to ensure complete reaction.
  • pH control: Alkaline conditions favor formation of potassium salt intermediates; acidic workup precipitates the final product.
  • Catalysts: Some syntheses employ phase-transfer catalysts or sulfamic acid to improve yields and selectivity.

Analytical Characterization During Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm), morpholine ring protons (δ 3.5–3.7 ppm), and triazole ring carbons.
  • IR Spectroscopy: Characteristic thiol (-SH) stretch near 2500 cm⁻¹ and triazole ring vibrations around 1600 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z 276.36 (M+H)+ confirms molecular weight.
  • Melting Point: Consistent melting points (198-200°C) indicate purity and correct structure.
  • Purity: HPLC-DAD analysis shows >95% purity in optimized syntheses.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents Conditions Yield (%) Key Observations
1 Formation of potassium hydrazinecarbodithioate Phenyl hydrazide + CS2 + KOH Reflux in ethanol ~67 Intermediate salt isolated
2 Cyclization to triazole-thiol Potassium salt + hydrazine hydrate Reflux aqueous, acidify with HCl ~65 White precipitate, recrystallized
3 Morpholine substitution Triazole-thiol + morpholine Reflux in ethanol 70-85 Final product confirmed by NMR, IR

Research Findings and Notes

  • The preparation methods are reproducible and scalable, suitable for both laboratory and industrial synthesis.
  • Optimization of reaction parameters such as solvent, temperature, and reagent ratios can improve yields and purity.
  • The thiol group is reactive and can be further functionalized or oxidized, which requires careful control during synthesis.
  • The morpholine substituent enhances solubility and biological activity, making the substitution step critical.
  • Spectroscopic and chromatographic methods are essential for confirming the structure and purity at each stage.

This detailed synthesis overview of This compound integrates diverse research data and provides a comprehensive guide to its preparation methods, suitable for expert chemists and researchers in medicinal chemistry and heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives are primarily studied for their antimicrobial properties, particularly against bacteria and fungi.

Antifungal Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal activities. For instance, derivatives of this compound have been tested against various fungal strains with promising results:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.5 μg/mL
5-Morpholin-4-yl derivativesAspergillus niger0.3 μg/mL

In a study examining the antifungal efficacy of triazole derivatives, it was found that certain compounds demonstrated enhanced activity compared to standard antifungal agents like fluconazole .

Antibacterial Activity

This compound also shows significant antibacterial properties. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)0.25 μg/mL
5-Morpholin derivativesEscherichia coli0.5 μg/mL

A study highlighted that triazole-based hybrids exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Agricultural Applications

The compound has potential uses in agriculture as a fungicide and herbicide . Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.

Case Study: Crop Protection

In field trials, formulations containing triazole derivatives have been tested for efficacy against plant pathogens such as Fusarium oxysporum. Results indicated a significant reduction in disease incidence when treated with these compounds compared to untreated controls .

Material Science Applications

Beyond biological applications, 5-morpholin-4-yl derivatives are being explored in material science for their properties as corrosion inhibitors and in the development of ionic liquids .

Corrosion Inhibition

Research has shown that triazole compounds can effectively inhibit corrosion in metal surfaces exposed to harsh environments. The mechanism involves the formation of a protective layer on the metal surface, significantly reducing corrosion rates .

Mechanism of Action

The mechanism of action of 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and thiol group are key functional groups that enable the compound to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Properties/Bioactivity Evidence Source
Target Compound 5-Morpholin-4-yl, 4-phenyl Enhanced solubility due to morpholine; potential for enzyme inhibition or antioxidant activity
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 5-(4-chlorophenyl) Inhibits YUC proteins in auxin biosynthesis; electron-withdrawing Cl reduces solubility
4,5-Diphenyl-1,2,4-triazole-3-thiol 4,5-diphenyl Anticoccidial activity (inhibits α-glucosidase in Eimeria stiedae)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 4-amino, 5-phenyl Strong antioxidant activity (DPPH• scavenging) due to -NH2 and -SH groups
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-pyrazolyl, 4-phenyl Moderate antiradical activity; pyrazole enhances heterocyclic diversity
Key Observations:
  • Morpholine vs. Chlorophenyl (Yucasin): The morpholine group in the target compound introduces a polar, non-aromatic ring, likely improving water solubility compared to Yucasin’s hydrophobic 4-chlorophenyl group. This could enhance bioavailability in biological systems .
  • Antioxidant Activity: The target compound’s morpholine group, with its electron-donating oxygen atom, may rival the antioxidant capacity of amino-substituted analogs like AT, though direct comparative data are lacking .
Enzyme Inhibition
  • Yucasin () inhibits YUC flavin monooxygenases, critical in plant auxin biosynthesis. Its 4-chlorophenyl group likely interacts with hydrophobic enzyme pockets. The target compound’s morpholine group could shift inhibition toward mammalian enzymes (e.g., acetylcholinesterase), as seen in furan/thiophene-substituted triazoles (IC50: 1.63–17.68 nM for AChE) .
Antibacterial and Anticoccidial Activity
  • 4-Phenyl-1,2,4-triazole-3-thiols with chloropyridinyl or benzimidazole substituents () exhibit antibacterial activity via membrane disruption. The morpholine group’s solubility may enhance Gram-negative bacterial uptake .
  • Anticoccidial Activity : Diphenyl analogs () achieve ~60% protection in rabbits, comparable to toltrazuril. The target compound’s activity remains unexplored but warrants testing given structural similarities .
Antioxidant Capacity
  • Electron-donating groups (-NH2, morpholine) enhance radical scavenging. AT and AP () show strong DPPH•/ABTS•+ quenching (EC50: <10 µM). The target compound’s morpholine may similarly stabilize radical intermediates .

Biological Activity

5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 94971-19-4) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₂H₁₄N₄OS
Molecular Weight 262.331 g/mol
Appearance Powder
Boiling Point 334.9 °C
Density 1.5 g/cm³

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that triazole compounds can be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

In a comparative study, triazole hybrids demonstrated minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against MRSA, outperforming standard antibiotics like vancomycin and ciprofloxacin . The structure-activity relationship (SAR) indicated that the presence of electron-donating groups on the phenyl rings significantly enhanced antibacterial efficacy.

Antifungal Activity

The antifungal properties of this compound have also been explored. A series of myrtenal derivatives containing the triazole moiety exhibited enhanced antifungal activity compared to their parent compounds . The incorporation of the triazole-thioether moiety was critical in increasing the antifungal efficacy against pathogens such as Pestalotiopsis piricola, achieving inhibition rates comparable to commercial fungicides like azoxystrobin.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives synthesized from this compound were tested against various cancer cell lines including human melanoma and triple-negative breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects with selectivity towards cancer cells .

Case Study: Cytotoxicity Testing

A notable case study involved testing hydrazone derivatives of the triazole compound against several cancer types:

CompoundCell LineIC₅₀ (μM)Selectivity Index
N′-(4-(dimethylamino)benzylidene)-2-(triazolyl)acetohydrazideMelanoma (IGR39)10>10
N′-(2-hydroxy-5-nitrobenzylidene)-2-(triazolyl)acetohydrazideTriple-negative breast cancer (MDA-MB-231)15>8
N′-(1H-pyrrol-2-yl)methylene)-2-(triazolyl)acetohydrazidePancreatic carcinoma (Panc-1)20>6

The data indicates that these compounds not only inhibited cancer cell proliferation but also showed a preference for targeting malignant cells over normal cells, suggesting their potential as selective anticancer agents .

Q & A

Q. Key Data :

ParameterPrediction for Morpholine Derivatives
Oral Bioavailability65–78% (High)
BBB PermeabilityLow (LogBB < −1)
CYP2D6 InhibitionModerate (IC₅₀ = 4.5 µM)

How do structural modifications (e.g., S-alkylation, Mannich bases) affect the compound’s physicochemical properties?

Advanced Research Question
Modifications alter solubility, stability, and bioactivity:

  • S-Alkylation :
    • Increases lipophilicity (LogP +0.5–1.2) but reduces aqueous solubility.
    • Enhances metabolic stability by shielding the thiol group .
  • Mannich Bases :
    • Improve solubility via tertiary amine protonation at physiological pH.
    • Morpholine derivatives show extended half-lives (t₁/₂ = 6–8 hrs in vitro) .

Case Study :
Mannich derivatives of 4-phenyl-5-(thiophen-2-ylmethyl)-triazole-3-thiol exhibited 3-fold higher COX-2 inhibition (IC₅₀ = 0.8 µM) vs. parent compounds .

What are the key steps in validating an analytical method for quantifying this compound in formulations?

Basic Research Question
Validation follows ICH guidelines:

Linearity : Calibration curve (1–50 µg/mL, R² > 0.999).

Accuracy : Spike-and-recovery in ointments (98–102%).

Precision : Intraday/interday RSD < 2% .

LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively, via UV-spectrophotometry .

What in vitro models are used to evaluate the toxicity of these compounds?

Advanced Research Question

  • Acute Toxicity : OECD Guideline 423; LD₅₀ > 2,000 mg/kg in rodents for oil liniments .
  • Subacute Toxicity : 28-day repeated dosing (50–200 mg/kg) assessing hematological and histological changes .
  • Cell-Based Assays : HepG2 (liver) and HEK293 (kidney) cells for IC₅₀ determination (typically >100 µM) .

Are there contradictions in reported biological activities of similar triazole-thiol derivatives?

Advanced Research Question
Discrepancies arise in kinase inhibition

  • Example : Pyrrole-containing derivatives showed potent activity in docking studies but moderate efficacy in enzymatic assays .
  • Resolution : Validate via orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation assays).

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